molecular formula C22H35BN2O4 B1373273 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol CAS No. 1012785-48-6

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol

Cat. No.: B1373273
CAS No.: 1012785-48-6
M. Wt: 402.3 g/mol
InChI Key: OPMBRIZLRWMNAC-UHFFFAOYSA-N
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Description

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. The pinacol ester is a common protecting group for boronic acids, enhancing the stability and solubility of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the piperazine moiety.

    Protection of the Piperazine Group: The piperazine group is protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.

    Formation of the Pinacol Ester: The final step involves the formation of the pinacol ester by reacting the boronic acid intermediate with pinacol. This step enhances the stability and solubility of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

    Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or other boron-containing compounds.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used to oxidize the boronic acid group.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used to substitute the piperazine moiety under mild conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Oxidation: The major products are boronic esters or boronic anhydrides.

    Substitution: The major products are substituted piperazine derivatives with diverse functional groups.

Scientific Research Applications

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors.

    Medicine: It is used in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. Boronic acids can selectively accumulate in tumor cells, making them ideal candidates for BNCT.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or interact with specific biomolecules. The piperazine moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: A simpler boronic acid derivative without the piperazine moiety. It is commonly used in Suzuki-Miyaura coupling reactions but lacks the additional functionality provided by the piperazine group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Acid: A boronic acid derivative with a pinacol ester protecting group. It is similar in structure but does not contain the piperazine moiety.

    2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic Acid Pinacol Ester: A boronic acid derivative with a pyrimidine ring and a piperazine moiety. It is used in similar applications but has different electronic and steric properties.

The uniqueness of this compound lies in its combination of a boronic acid group, a piperazine moiety, and a pinacol ester, providing a versatile and stable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

tert-butyl 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-10-8-9-11-18(17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMBRIZLRWMNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674858
Record name tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012785-48-6
Record name tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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